

Dose adjustment considerations for Fluvastatin Sodium in renal impairment models

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Compound of Interest

Compound Name: Fluvastatin Sodium

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Technical Support Center: Fluvastatin Sodium in Renal Impairment Models

This technical support guide provides researchers, scientists, and drug development professionals with essential information on dose adjustment considerations for **Fluvastatin Sodium** in experimental models of renal impairment.

Frequently Asked Questions (FAQs)

Q1: Is a dose adjustment for **Fluvastatin Sodium** required in subjects with mild to moderate renal impairment?

A1: No, a dose adjustment for **Fluvastatin Sodium** is generally not necessary for mild to moderate renal impairment.[1][2] The pharmacokinetics of fluvastatin are not significantly affected by this level of renal dysfunction due to its extensive metabolism in the liver and excretion through bile.[3]

Q2: What is the recommended dose of **Fluvastatin Sodium** for subjects with severe renal impairment?

A2: Caution should be exercised when administering **Fluvastatin Sodium** to subjects with severe renal impairment (Creatinine Clearance [CrCl] <30 mL/min).[4] Doses exceeding 40 mg

per day have not been extensively studied in this population.[1][2] It is advisable not to exceed a daily dose of 40 mg in these cases.[4][5]

Q3: How does hemodialysis affect **Fluvastatin Sodium** levels?

A3: Fluvastatin is not significantly removed from the plasma by hemodialysis.[6] Therefore, no supplemental dosing is required post-hemodialysis.

Q4: What are the primary metabolic pathways for Fluvastatin?

A4: Fluvastatin is extensively metabolized in the liver. The primary metabolites are two hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile.[3] Cytochrome P450 (CYP) 2C9 is the main enzyme responsible for generating the 6-hydroxy and N-desisopropyl fluvastatin metabolites.[3]

Q5: Have any clinical studies evaluated the efficacy and safety of Fluvastatin in patients with renal insufficiency?

A5: Yes, several studies have demonstrated that fluvastatin is well-tolerated and effective in patients with varying degrees of renal insufficiency.[7][8][9] It has been shown to significantly reduce LDL-cholesterol and apolipoprotein B levels without adversely affecting renal function or causing muscular toxicity.[7][8] A pooled analysis of 30 clinical trials indicated that fluvastatin is safe and effective in reducing cardiac death and nonfatal myocardial infarction in patients with moderate to severe renal insufficiency.[9]

Data Summary

Pharmacokinetic Parameters of Fluvastatin (40 mg single dose) in Renal Impairment

Subject Group	AUC _{0–inf} (ng·h/mL)	C _{max} (ng/mL)	t _{1/2} (h)	Reference
Healthy Subjects	Not significantly different from renal impairment groups	Not significantly different from renal impairment groups	Comparable across groups	[6]
Renal Impairment (various degrees)	Not significantly different from healthy subjects	Not significantly different from healthy subjects	Comparable across groups	[6]
Nephrotic Syndrome	Less than half of other groups	Less than half of other groups	Comparable across groups	[6]
Hemodialysis	Not removed by hemodialysis	Not removed by hemodialysis	N/A	[6]

AUC_{0–inf}: Area under the plasma concentration-time curve from time zero to infinity; C_{max}: Maximum plasma concentration; t_{1/2}: Terminal half-life.

Recommended Dose Adjustments for Fluvastatin Sodium in Renal Impairment

Degree of Renal Impairment	Creatinine Clearance (CrCl)	Recommended Dose Adjustment	Reference
Mild to Moderate	≥30 mL/min	No dose adjustment necessary.	[1][2]
Severe	<30 mL/min	Use with caution; do not exceed 40 mg/day.	[2][4]

Experimental Protocols

Protocol: Single-Dose Pharmacokinetic Study of Fluvastatin in Renal Impairment

This protocol is based on a study designed to assess the pharmacokinetics of Fluvastatin in subjects with varying degrees of renal function.^[6]

1. Subject Recruitment:

- Recruit subjects into parallel groups based on renal function:
 - Group I: Healthy subjects.
 - Group II: Subjects with nephrotic syndrome.
 - Groups III-VI: Subjects with varying degrees of renal impairment.
 - Hemodialysis group.
- Obtain informed consent from all participants.

2. Study Design:

- Administer a single oral dose of 40 mg Fluvastatin to each subject.
- For subjects on hemodialysis, administer two doses: one 2 days before and one immediately prior to a hemodialysis session.

3. Sample Collection:

- Collect blood samples at predefined intervals, typically from 0 to 12 hours post-dose, to determine the pharmacokinetic parameters of Fluvastatin.

4. Bioanalytical Method:

- Analyze plasma samples for Fluvastatin concentrations using a validated bioanalytical method (e.g., LC-MS/MS).

5. Pharmacokinetic Analysis:

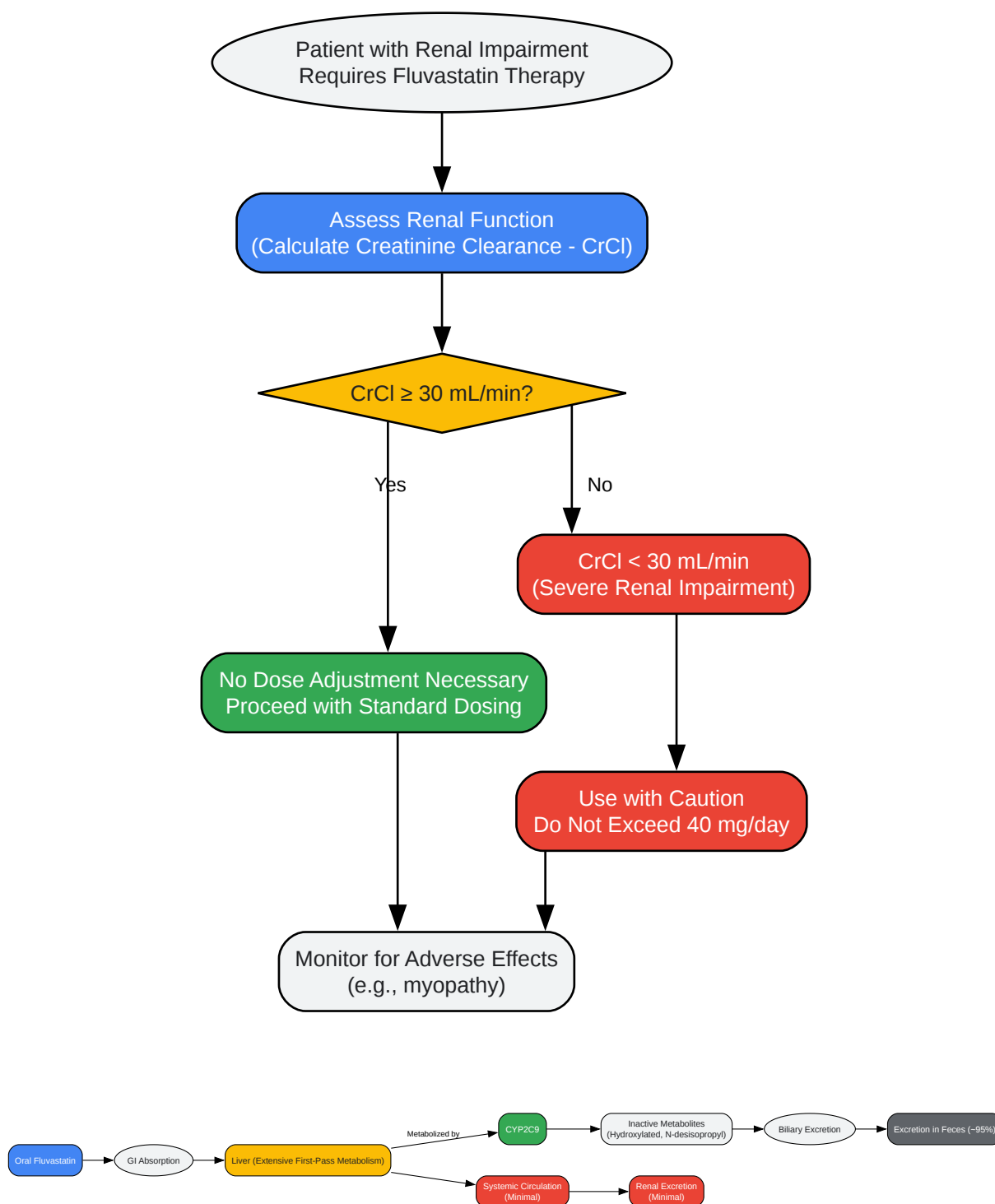
- Perform a noncompartmental pharmacokinetic evaluation to determine key parameters such as $AUC_{0-\infty}$, C_{max} , and $t_{1/2}$.
- Use statistical methods like ANOVA to compare the pharmacokinetic parameters between the different groups.

6. Safety Monitoring:

- Monitor vital signs and record any adverse events throughout the study.
- Perform clinical laboratory tests to assess safety.

Visualizations

Dosing Decision Pathway for Fluvastatin in Renal Impairment



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References

- 1. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. These highlights do not include all the information needed to use FLUVASTATIN CAPSULES safely and effectively. See full prescribing information for FLUVASTATIN CAPSULES. FLUVASTATIN capsules, for oral use Initial U.S. Approval: 1993 [dailymed.nlm.nih.gov]
- 3. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Fluvastatin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Pharmacokinetics of fluvastatin in subjects with renal impairment and nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluvastatin improves lipid abnormalities in patients with moderate to advanced chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of fluvastatin in hyperlipidemic patients with chronic renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of fluvastatin on cardiac outcomes in patients with moderate to severe renal insufficiency: a pooled analysis of double-blind, randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
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